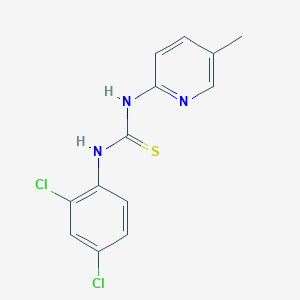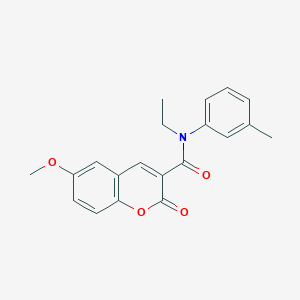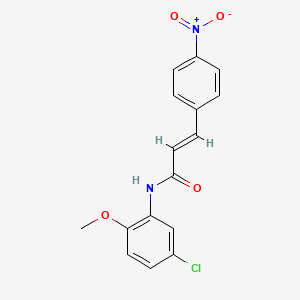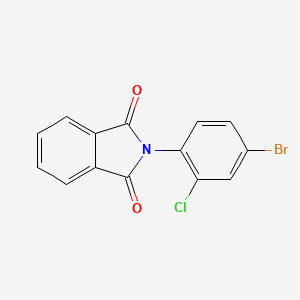![molecular formula C10H9Cl3N2O2S B5799712 2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TCS or triclosan, and it has been widely used as an antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics. However, recent studies have raised concerns about the potential health and environmental risks associated with the widespread use of triclosan.
作用机制
The mechanism of action of triclosan involves the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids. This inhibition leads to the disruption of bacterial cell membrane integrity and ultimately results in bacterial death. Triclosan has also been shown to have activity against fungi and some viruses, although the mechanism of action against these organisms is not well understood.
Biochemical and Physiological Effects:
Triclosan has been shown to have a variety of biochemical and physiological effects on both microbial and mammalian cells. In microbial cells, triclosan has been shown to disrupt cell membrane integrity, inhibit fatty acid synthesis, and interfere with cell division. In mammalian cells, triclosan has been shown to have estrogenic activity, which may have implications for reproductive health. Triclosan has also been shown to have potential effects on the immune system and may contribute to the development of antibiotic resistance.
实验室实验的优点和局限性
Triclosan has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, its ability to inhibit fatty acid synthesis, and its well-established synthesis method. However, triclosan also has several limitations, including its potential toxicity to mammalian cells, its potential to contribute to the development of antibiotic resistance, and its potential to interfere with the activity of other antimicrobial agents.
未来方向
There are several future directions for research on triclosan, including the development of novel antimicrobial agents based on the structure of triclosan, the investigation of triclosan's potential effects on the immune system and reproductive health, and the evaluation of triclosan's potential to contribute to the development of antibiotic resistance. Additionally, there is a need for further research on the environmental impacts of triclosan and the potential risks associated with its widespread use in consumer products.
合成方法
The synthesis of triclosan involves the reaction between 2,4,5-trichlorophenol and thionyl chloride, followed by the addition of methylamine and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure triclosan. This synthesis method has been well-established and is widely used in the production of triclosan for commercial and research purposes.
科学研究应用
Triclosan has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a selective agent in the isolation of bacteria and fungi, as well as in the evaluation of the efficacy of disinfectants and antiseptics. Triclosan has also been used in the development of novel antimicrobial agents and has shown promising results in the treatment of infections caused by drug-resistant bacteria.
属性
IUPAC Name |
2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2S/c1-6-14-2-3-15(6)18(16,17)10-5-8(12)7(11)4-9(10)13/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEOETDGIFPXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6996464 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)







![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)
